N-Benzyl-2-chloro-N-((5,6-dihydro-2H-pyran-3-yl)methyl)acetamide
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Overview
Description
N-Benzyl-2-chloro-N-((5,6-dihydro-2H-pyran-3-yl)methyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzyl group, a chloro group, and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-N-((5,6-dihydro-2H-pyran-3-yl)methyl)acetamide typically involves the reaction of N-benzyl-4-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under controlled temperature conditions. After the reaction, the product is purified through washing and drying processes to obtain a high yield of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-chloro-N-((5,6-dihydro-2H-pyran-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-Benzyl-2-chloro-N-((5,6-dihydro-2H-pyran-3-yl)methyl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-Benzyl-2-chloro-N-((5,6-dihydro-2H-pyran-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Benzyl-2-chloro-N-((5,6-dihydro-2H-pyran-3-yl)methyl)acetamide include other benzyl-substituted acetamides and pyran derivatives. Examples include:
- N-Benzyl-2-chloro-N-(p-tolyl)acetamide
- N-Benzyl-2-chloro-N-(3,6-dihydro-2H-pyran-4-ylmethyl)acetamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-benzyl-2-chloro-N-(3,6-dihydro-2H-pyran-5-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c16-9-15(18)17(10-13-5-2-1-3-6-13)11-14-7-4-8-19-12-14/h1-3,5-7H,4,8-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCPYSMOQMXTDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1)CN(CC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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